Milbemycin A4

Catalog No.
S634472
CAS No.
51596-11-3
M.F
C32H46O7
M. Wt
542.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Milbemycin A4

CAS Number

51596-11-3

Product Name

Milbemycin A4

IUPAC Name

(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

Molecular Formula

C32H46O7

Molecular Weight

542.7 g/mol

InChI

InChI=1S/C32H46O7/c1-6-27-21(4)12-13-31(39-27)17-25-16-24(38-31)11-10-20(3)14-19(2)8-7-9-23-18-36-29-28(33)22(5)15-26(30(34)37-25)32(23,29)35/h7-10,15,19,21,24-29,33,35H,6,11-14,16-18H2,1-5H3/b8-7+,20-10+,23-9+/t19-,21-,24+,25-,26-,27+,28+,29+,31+,32+/m0/s1

InChI Key

VOZIAWLUULBIPN-LRBNAKOISA-N

SMILES

Array

solubility

1.33e-05 M

Synonyms

5-hydroxymilbemycin beta7, CL 301,423, CL 301423, Cydectin, milbemectin, milbemycin, milbemycin A3, milbemycin A4, milbemycin alpha1, milbemycin alpha10, milbemycin alpha11, milbemycin alpha13, milbemycin alpha14, milbemycin alpha15, milbemycin alpha2, milbemycin alpha3, milbemycin alpha4, milbemycin alpha5, milbemycin alpha6, milbemycin alpha7, milbemycin alpha8, milbemycin alpha9, milbemycin B, milbemycin beta1, milbemycin beta12, milbemycin beta2, milbemycin beta3, milbemycin D, milbemycins, moxidectin

Canonical SMILES

CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)C

Isomeric SMILES

CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)\C)C

The exact mass of the compound Milbemycin A4 is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.33e-05 m. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides - Supplementary Records. It belongs to the ontological category of milbemycin in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Milbemycin A4 is a 16-membered macrocyclic lactone produced by the fermentation of Streptomyces hygroscopicus subsp. aureolacrimosus.[1][2][3] As a prominent member of the milbemycin family, it functions as a potent insecticide and acaricide by targeting glutamate-gated and GABA-gated chloride channels in invertebrates, leading to paralysis and death.[2][3] Structurally, it is distinguished from its co-produced analog, Milbemycin A3, by an ethyl group at the C-25 position instead of a methyl group.[4] This seemingly minor difference is critical, as the ratio of Milbemycin A4 to A3 is a key determinant of the efficacy of commercial acaricide mixtures, such as Milbemectin.[4][5][6] Consequently, pure Milbemycin A4 serves as an essential analytical standard, a well-defined starting material for semi-synthetic derivatives, and a specific active pharmaceutical ingredient (API) for targeted applications.

Substituting pure Milbemycin A4 with its closest analog, Milbemycin A3, or with a crude fermentation mixture (e.g., Milbemectin) can lead to significant variations in performance. Commercial applications require an optimized A4:A3 ratio, typically around 70:30, to achieve maximum insecticidal and acaricidal activity; deviation from this ratio compromises efficacy.[5][7] Furthermore, while avermectins like Abamectin share a similar mode of action, they are not direct substitutes.[8] Cross-resistance patterns differ, meaning a mite population resistant to Abamectin may retain some susceptibility to Milbemycin-based products, and vice-versa, making component-specific selection critical for resistance management.[9] For synthetic applications, using a crude mixture introduces Milbemycin A3 as a significant impurity, complicating reaction pathways and purification, whereas pure Milbemycin A4 provides a defined molecular structure for predictable derivatization into novel pesticides.[10][11][12][13]

Superior Acaricidal Potency Over its Precursor and Related Analogs

Pure Milbemycin A4 is an effective acaricide, but its primary value is demonstrated when used as a scaffold for synthetic derivatives. For example, microbial oxidation of Milbemycin A4 yields 25-hydroxylated intermediates which can be converted to derivatives with significantly enhanced potency. The derivative 25β-methylmilbemycin A4 showed 100% mortality against the two-spotted spider mite (Tetranychus urticae) at 1 ppm and 63% mortality at 0.1 ppm, a substantial improvement over the parent Milbemycin A4, which only showed moderate activity at 3 ppm.[14] This demonstrates the utility of pure Milbemycin A4 as a key starting material for developing next-generation acaricides.

Evidence DimensionAcaricidal Activity (% Mortality)
Target Compound Data25β-methylmilbemycin A4 (derivative): 100% at 1 ppm; 63% at 0.1 ppm
Comparator Or BaselineMilbemycin A4 (parent compound): Moderate activity at 3 ppm
Quantified DifferenceDerivative is highly active at a concentration at least 30 times lower than its precursor.
ConditionsAssay against two-spotted spider mite (Tetranychus urticae) via spray application on cowpea plant leaves.

This establishes Milbemycin A4 as a superior and validated precursor for synthesizing high-potency acaricides, a critical factor for agrochemical R&D procurement.

Differential Potency Against Key Pests Compared to Milbemycin A3

While often used in combination, Milbemycin A4 and A3 exhibit distinct potencies against different pests. In a comparative study, Milbemycin A4 showed a lower LC50 (higher potency) against the pinewood nematode (Bursaphelenchus xylophilus) and the fall webworm (Hyphantria cunea) compared to Milbemycin A3.[14] Specifically, the LC50 of Milbemycin A4 was 14.17 mg/L against the nematode and 15.74 mg/L against the webworm. In contrast, Milbemycin A3 was less potent, with LC50 values of 15.29 mg/L and 16.31 mg/L, respectively.[14] This highlights that for applications targeting these specific pests, a formulation enriched in or based on pure Milbemycin A4 may offer superior performance.

Evidence DimensionLC50 (mg/L)
Target Compound DataMilbemycin A4: 14.17 (vs. B. xylophilus); 15.74 (vs. H. cunea)
Comparator Or BaselineMilbemycin A3: 15.29 (vs. B. xylophilus); 16.31 (vs. H. cunea)
Quantified DifferenceMilbemycin A4 is ~7.3% more potent against B. xylophilus and ~3.5% more potent against H. cunea than Milbemycin A3.
ConditionsIn vitro bioassays against specific nematode and insect pests.

For developing pest-specific formulations, selecting the more potent A4 homolog over A3 or a generic mixture can improve efficacy and potentially lower application rates.

Distinct Anthelmintic Profile Compared to Avermectins

In comparative studies against filarial nematodes, milbemycin derivatives show a different activity spectrum than avermectins like Ivermectin. While Ivermectin caused a strong and rapid reduction of Litomosoides carinii and Acanthocheilonema viteae microfilariae, the effect of Milbemycin A4 oxime was generally weaker against these species.[14] However, this differentiation can be an advantage in specific therapeutic contexts or for managing resistance. The distinct chemical structure of milbemycins versus avermectins, despite a shared general mode of action, provides an alternative for parasite control programs where avermectin resistance is a concern.[15]

Evidence DimensionMicrofilarial Reduction
Target Compound DataMilbemycin A4 oxime (derivative): Weaker and slower effect on L. carinii and A. viteae microfilariae.
Comparator Or BaselineIvermectin (avermectin class): Strong and rapid reduction of L. carinii and A. viteae microfilariae.
Quantified DifferenceQualitative difference in speed and magnitude of microfilarial reduction against specific nematode species.
ConditionsIn vivo study in infected Mastomys coucha, single subcutaneous doses.

This positions Milbemycin A4 and its derivatives as a distinct chemical tool for veterinary medicine, useful for rotational anthelmintic programs to mitigate the risk of avermectin resistance.

Precursor for High-Potency Semi-Synthetic Acaricides

For agrochemical R&D focused on overcoming resistance in spider mites (Tetranychus spp.), pure Milbemycin A4 serves as the ideal starting material. Its defined structure allows for targeted chemical modifications at the C-25 or C-26 positions to create novel derivatives with significantly improved potency compared to the parent compound or existing commercial mixtures.[14][15]

Development of Pest-Specific Control Agents

In projects requiring optimized formulations against specific pests like the pinewood nematode or fall webworm, Milbemycin A4 provides a performance edge over Milbemycin A3.[10] Utilizing the pure A4 component allows for the creation of products with higher intrinsic activity against these targets, potentially reducing the required concentration of the active ingredient.

Analytical Reference Standard for Quality Control

For manufacturers of Milbemectin-based pesticides, high-purity Milbemycin A4 is an indispensable analytical standard. It is required for accurate quantification of the A4:A3 ratio in fermentation broths and final products by HPLC, ensuring batches meet the optimized composition required for maximal biological activity and regulatory compliance.[5]

Platform for Veterinary Anthelmintic Diversification

Given the distinct biological activity profile compared to avermectins, Milbemycin A4 is a key platform molecule for developing alternative anthelmintics. Its use in synthesizing derivatives like Milbemycin oxime provides veterinarians with a crucial tool for rotational deworming strategies aimed at slowing the development of resistance in parasite populations.[6]

XLogP3

3.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

542.32435380 Da

Monoisotopic Mass

542.32435380 Da

Heavy Atom Count

39

LogP

5.9 (LogP)

Appearance

White solid

Melting Point

213.5 °C

UNII

9BSH89E55Y

MeSH Pharmacological Classification

Antinematodal Agents

Other CAS

51596-11-3

Wikipedia

Milbemycin A4

Use Classification

Environmental transformation -> Pesticides (parent, predecessor)

Dates

Last modified: 08-15-2023
Milbemycins, a new family of macrolide antibiotics: fermentation, isolation and physico-chemical properties.Takiguchi Y. et al. J Antibiot. 1980, 33, 1120.

Milbemycins, a new family of macrolide antibiotics: producing organism and its mutants. Okazaki T. et al. J Antibiot. 1983, 36, 438.

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